molecular formula C16H18N2 B13821586 Bis(2,6-dimethylphenyl)diazene CAS No. 29418-31-3

Bis(2,6-dimethylphenyl)diazene

Cat. No.: B13821586
CAS No.: 29418-31-3
M. Wt: 238.33 g/mol
InChI Key: XBEAJNFYXLTYFG-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl)diazene: is an organic compound with the molecular formula C16H18N2 2,2’,6,6’-Tetramethylazobenzene . This compound is characterized by the presence of two 2,6-dimethylphenyl groups connected by a diazene (N=N) linkage. It is a member of the azobenzene family, which is known for its photochromic properties, meaning it can change color when exposed to light .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)diazene can be synthesized through the oxidation of 2,6-dimethylaniline using an oxidizing agent such as potassium permanganate in an aprotic solvent like dialkyl ketone . The reaction typically requires controlled conditions, including a temperature above 55°C to ensure the proper formation of the diazene linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to the corresponding amine, .

    Substitution: The diazene linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aprotic solvent.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

    Oxidation: Formation of more oxidized azobenzene derivatives.

    Reduction: Formation of 2,6-dimethylaniline.

    Substitution: Formation of substituted azobenzenes with different functional groups.

Scientific Research Applications

Bis(2,6-dimethylphenyl)diazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl)diazene involves its ability to undergo photoisomerization . When exposed to light, the compound can switch between its trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations .

Comparison with Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, known for its photochromic properties.

    4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 2,6 positions.

    4,4’-Dichloroazobenzene: Contains chlorine atoms at the 4,4’ positions, offering different reactivity and properties.

Uniqueness: Bis(2,6-dimethylphenyl)diazene is unique due to the presence of methyl groups at the 2,6 positions, which provide steric hindrance and influence the compound’s reactivity and stability. This structural feature makes it distinct from other azobenzene derivatives and enhances its photochromic behavior .

Properties

CAS No.

29418-31-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

bis(2,6-dimethylphenyl)diazene

InChI

InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3

InChI Key

XBEAJNFYXLTYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C

Origin of Product

United States

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